molecular formula C22H22N2O3S2 B3317012 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide CAS No. 955797-84-9

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide

Cat. No.: B3317012
CAS No.: 955797-84-9
M. Wt: 426.6 g/mol
InChI Key: JXGCNGLWBQOSCU-UHFFFAOYSA-N
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Description

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is a complex organic compound that features a naphthothiazole core and a sulfonylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Naphthothiazole Core: This step involves the cyclization of a naphthalene derivative with a thioamide under acidic conditions.

    Acetamide Formation: The final step involves the coupling of the sulfonylated intermediate with 4-aminophenylacetic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to yield corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is studied for its electronic properties, making it a candidate for organic semiconductors.

    Biological Research: It is used as a probe to study protein-ligand interactions due to its unique structural features.

Mechanism of Action

The mechanism of action of N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in cell division.

    Signal Transduction Pathways: It affects various cellular pathways by modulating the activity of key proteins, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Naphthothiazole Derivatives: Compounds with similar core structures but different substituents.

    Sulfonylphenylacetamides: Compounds with similar sulfonyl and acetamide groups but different core structures.

Uniqueness

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide is unique due to its combination of a naphthothiazole core and a sulfonylphenylacetamide moiety, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-14(2)29(26,27)17-10-7-15(8-11-17)13-20(25)23-22-24-21-18-6-4-3-5-16(18)9-12-19(21)28-22/h3-8,10-11,14H,9,12-13H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGCNGLWBQOSCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
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N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
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N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
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N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
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N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide
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N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide

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